L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide
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Overview
Description
L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide is a synthetic peptide composed of five amino acids: phenylalanine, tyrosine, glycine, leucine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymatic reactions, alter cellular signaling pathways, or disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide: A similar peptide with a slightly different amino acid sequence.
L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-alaninamide: Another peptide with alanine instead of methionine.
L-Phenylalanyl-L-tyrosylglycyl-L-leucyl-L-valinamide: A peptide with valine replacing methionine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of methionine, in particular, can influence the peptide’s oxidation state and reactivity, making it suitable for specific research and industrial applications.
Properties
CAS No. |
10583-79-6 |
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Molecular Formula |
C31H44N6O6S |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C31H44N6O6S/c1-19(2)15-25(31(43)36-24(28(33)40)13-14-44-3)35-27(39)18-34-30(42)26(17-21-9-11-22(38)12-10-21)37-29(41)23(32)16-20-7-5-4-6-8-20/h4-12,19,23-26,38H,13-18,32H2,1-3H3,(H2,33,40)(H,34,42)(H,35,39)(H,36,43)(H,37,41)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
BTPZGMBOGFTHFA-CQJMVLFOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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